1H-Pyrazolo[3,4-d]pyrimidin-3-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are characterized by a fused pyrazole and pyrimidine ring system. This compound is classified as an aromatic amine due to the presence of an amino group attached to the pyrimidine ring. Its derivatives have been explored for various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves several key steps:
The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-3-amine can be described as follows:
The molecular formula is typically represented as , with a molar mass of approximately 166.19 g/mol.
1H-Pyrazolo[3,4-d]pyrimidin-3-amine participates in various chemical reactions:
The mechanism of action for compounds derived from 1H-pyrazolo[3,4-d]pyrimidin-3-amine often involves:
1H-Pyrazolo[3,4-d]pyrimidin-3-amine exhibits several notable physical and chemical properties:
The applications of 1H-pyrazolo[3,4-d]pyrimidin-3-amine are extensive:
The pyrazolo[3,4-d]pyrimidine core emerged as a privileged scaffold following the serendipitous synthesis of the first monosubstituted derivative (R³ = Ph) by Ortoleva in 1908 [7]. However, its transformative impact on medicinal chemistry began with the discovery of allopurinol (a hypoxanthine analog) in the 1960s as a xanthine oxidase inhibitor for gout treatment [8]. The strategic development of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 in 1996 as Src family kinase inhibitors marked a pivotal milestone, demonstrating the scaffold’s capacity for kinase modulation [8]. Today, >300,000 1H-pyrazolo[3,4-d]pyrimidine derivatives exist, with 14 in clinical development phases (7 experimental, 5 investigational, 2 approved), underscoring their pharmaceutical relevance [7].
The 1H-pyrazolo[3,4-d]pyrimidine system exhibits a striking bioisosteric relationship with purines, where:
This mimicry enables competitive binding at ATP pockets of kinases and nucleotide-binding sites of other enzymes. The 3-amino substituent enhances this analogy by introducing a hydrogen bond donor/acceptor triad resembling the Watson-Crick face of adenine (N1-H, C2-NH₂, N4), significantly expanding target engagement capabilities [9]. Quantum mechanical calculations confirm the 1H-tautomer’s stability over the 2H-form by ~9 kcal/mol, ensuring predictable binding conformations [7].
This review specifically examines 1H-pyrazolo[3,4-d]pyrimidin-3-amines, where the C3 amino group confers distinct physicochemical and target-binding advantages over other derivatives. Key focus areas include: synthetic approaches to access diverse C3-NH₂ derivatives; structure-activity relationships (SAR) governing kinase/non-kinase target affinity; and therapeutic applications in oncology and virology. Excluded are non-3-amino substituted variants and non-pharmacological studies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1